molecular formula C12H24O2 B095524 1,2-Cyclododecanediol CAS No. 15199-41-4

1,2-Cyclododecanediol

Cat. No.: B095524
CAS No.: 15199-41-4
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-UHFFFAOYSA-N
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Description

1,2-Cyclododecanediol is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound exists in different stereoisomeric forms, including cis- and trans- isomers. It is a white to almost white crystalline solid with a melting point of approximately 121 to 125°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclododecanediol can be synthesized through various methods. One common approach involves the hydrogenation of cyclododecatriene, followed by hydrolysis. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclododecatriene in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The resulting product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclododecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form cyclododecane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed:

Scientific Research Applications

1,2-Cyclododecanediol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways .

Comparison with Similar Compounds

    1,2-Cyclodecanediol: A similar diol with a ten-membered ring.

    1,2-Cyclooctanediol: A diol with an eight-membered ring.

    1,2-Cyclohexanediol: A diol with a six-membered ring.

Comparison: 1,2-Cyclododecanediol is unique due to its twelve-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogsFor example, this compound has a higher melting point and different steric effects compared to 1,2-Cyclohexanediol .

Properties

IUPAC Name

cyclododecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFVYJFVXTJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934391
Record name Cyclododecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15199-41-4
Record name 1,2-Cyclododecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15199-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclododecane-1,2-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reaction of 1,2-cyclododecanediol with dimethyl sulfoxide in the presence of catalytic molybdenum peroxide?

A1: Unlike most 1,2-diols that undergo monoprotection to form 2-methylthiomethoxy-1-ols (Course A) when reacting with dimethyl sulfoxide and catalytic molybdenum peroxide, this compound follows a different pathway. Instead of monoprotection, it undergoes monooxidation (Course C) under these conditions []. This suggests that the cyclic structure of this compound influences its reactivity and leads to a distinct reaction outcome.

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